

Application Notes and Protocols for ML399 in Mouse Models of Leukemia

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Compound of Interest

Compound Name: ML399

Cat. No.: B609167

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Introduction

These application notes provide a comprehensive guide for the preclinical evaluation of **ML399** and its analogs, potent inhibitors of Glutathione Peroxidase 4 (GPX4), in mouse models of leukemia. **ML399** and related compounds induce a form of iron-dependent programmed cell death known as ferroptosis, offering a promising therapeutic strategy for leukemia, a disease often characterized by resistance to conventional apoptosis-inducing agents. By inhibiting GPX4, these molecules trigger the accumulation of lipid reactive oxygen species (ROS), leading to oxidative damage and cell death in leukemia cells.

This document outlines the mechanism of action, detailed experimental protocols for establishing leukemia mouse models and administering treatment, and summarizes key quantitative data from relevant studies. The provided protocols and data are based on studies conducted with the well-characterized GPX4 inhibitors ML210 and RSL3, which are structurally and functionally analogous to **ML399**.

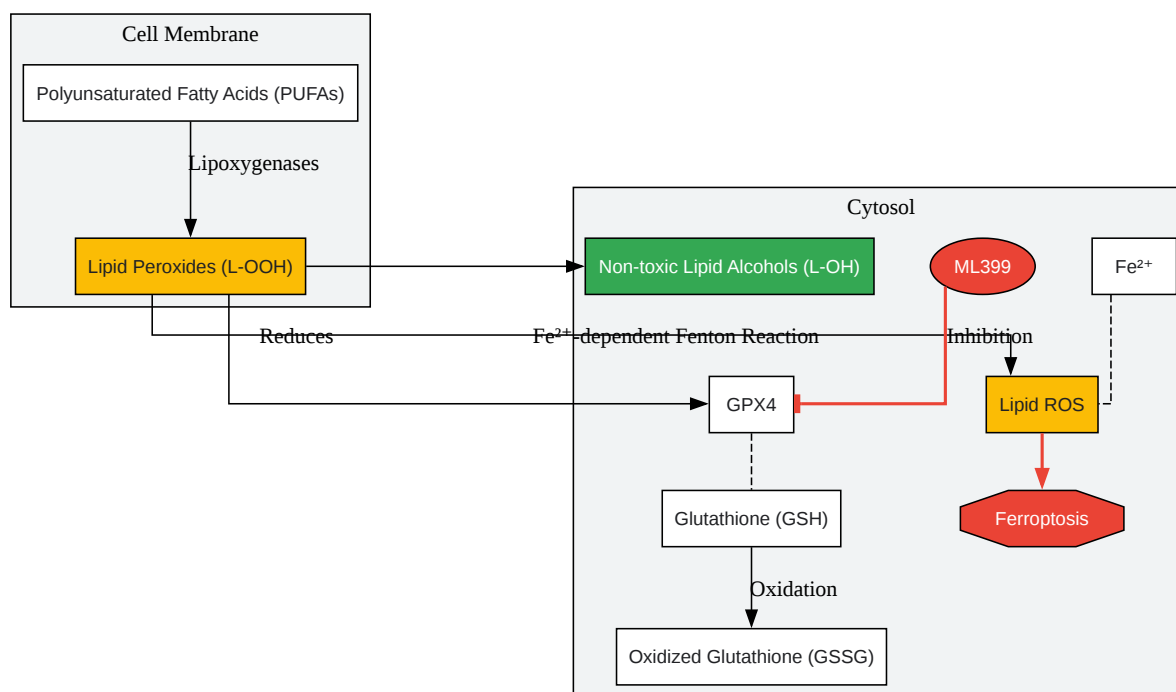
Mechanism of Action: GPX4 Inhibition and Ferroptosis

ML399 and its analogs function by covalently binding to the selenocysteine residue in the active site of GPX4, thereby inhibiting its enzymatic activity. GPX4 is a crucial enzyme that

neutralizes lipid peroxides, protecting cells from oxidative damage. Its inhibition leads to the following cascade of events, culminating in ferroptosis:

- Inhibition of GPX4: **ML399** directly inactivates GPX4.
- Accumulation of Lipid ROS: Without functional GPX4, lipid hydroperoxides accumulate on cellular membranes.
- Iron-Dependent Fenton Reaction: Ferrous iron (Fe^{2+}) reacts with lipid hydroperoxides in a Fenton-like reaction, generating highly reactive lipid radicals.
- Oxidative Damage: These radicals propagate a chain reaction of lipid peroxidation, leading to widespread membrane damage.
- Cell Death: The extensive membrane damage results in a loss of membrane integrity and ultimately, cell death through ferroptosis.

This mechanism is particularly relevant in leukemia, where cancer cells often exhibit altered iron metabolism and increased oxidative stress, rendering them more susceptible to ferroptosis induction.



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Figure 1: Signaling pathway of **ML399**-induced ferroptosis.

Quantitative Data Summary

The following table summarizes the reported efficacy of GPX4 inhibitors in mouse models of leukemia.

Compound	Leukemia Model	Dosing Regimen	Key Findings	Reference
ML210	GPX4-knockdown mouse model	Not specified	Extended median survival from 55 to 74 days.	[1]
RSL3	Myelodysplastic Syndrome (MDS) xenograft (SKM-1 cells)	20 mg/kg, intraperitoneally, every two days	Markedly smaller tumor volume and weight compared to control.	
RSL3	Head and Neck Cancer xenograft (HN3R cells)	100 mg/kg, intratumorally, twice a week for 20 days	Significantly reduced tumor volume when combined with trigonelline.	[2]

Experimental Protocols

Protocol 1: Establishment of a Patient-Derived Xenograft (PDX) Model of Acute Myeloid Leukemia (AML)

This protocol describes the establishment of an AML PDX model in immunodeficient mice, a robust platform for evaluating the in vivo efficacy of novel therapeutic agents.[3][4]

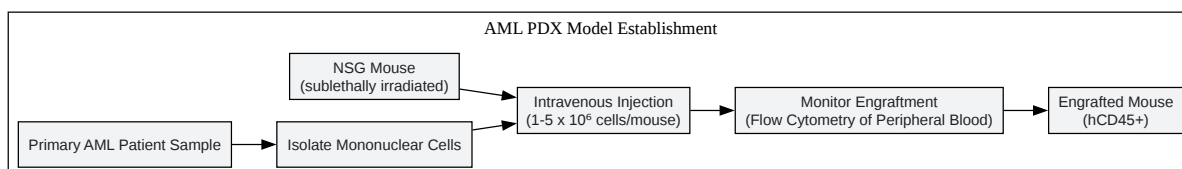
Materials:

- Primary AML patient bone marrow or peripheral blood mononuclear cells
- NOD/scid/IL2Rnull (NSG) mice (6-8 weeks old)
- RPMI-1640 medium with 10% FBS
- Phosphate-buffered saline (PBS)
- Ficoll-Paque

- Human CD45 and mouse CD45 antibodies for flow cytometry
- Red blood cell (RBC) lysis buffer

Procedure:

- Cell Preparation:
 - Thaw cryopreserved primary AML cells rapidly in a 37°C water bath.
 - Wash the cells with RPMI-1640 medium and resuspend in PBS.
 - Perform a viable cell count using trypan blue exclusion.
- Mouse Conditioning (Optional but Recommended):
 - Sublethally irradiate NSG mice with 200-250 cGy of total body irradiation 24 hours prior to cell injection. This enhances engraftment.
- Cell Transplantation:
 - Inject $1-5 \times 10^6$ viable AML cells in 100-200 μL of sterile PBS into the tail vein of each NSG mouse.
- Engraftment Monitoring:
 - Starting 4-6 weeks post-transplantation, monitor engraftment by performing flow cytometry on peripheral blood collected from the tail vein.
 - Stain cells with fluorescently labeled anti-human CD45 and anti-mouse CD45 antibodies.
 - Successful engraftment is confirmed by the presence of a significant population of human CD45+ cells.



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Figure 2: Workflow for establishing an AML PDX mouse model.

Protocol 2: In Vivo Administration of a GPX4 Inhibitor (RSL3 as a representative analog of ML399)

This protocol provides a method for the formulation and administration of RSL3, a well-characterized GPX4 inhibitor, to leukemia-bearing mice.

Materials:

- RSL3 (or **ML399**)
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween-80
- Sterile saline (0.9% NaCl)
- Sterile syringes and needles

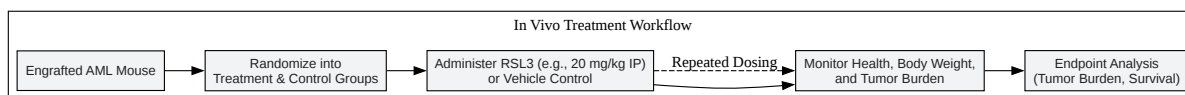
Drug Formulation:

- Prepare a stock solution of RSL3 in DMSO.

- For in vivo administration, prepare a fresh formulation on the day of injection. A commonly used vehicle for RSL3 is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2]
- The final concentration of RSL3 should be calculated based on the desired dosage and the injection volume (typically 100-200 μ L per mouse).

Administration Protocol (based on an MDS xenograft model):

- Animal Grouping: Once leukemia engraftment is confirmed (e.g., >1% human CD45+ cells in peripheral blood), randomize mice into treatment and vehicle control groups.
- Dosing:
 - Administer RSL3 at a dose of 20 mg/kg via intraperitoneal (IP) injection.
 - The vehicle control group should receive an equivalent volume of the drug-free vehicle.
- Treatment Schedule:
 - Administer the treatment every two days for a predetermined period (e.g., 2-4 weeks).
- Monitoring:
 - Monitor animal health and body weight daily.
 - Assess tumor burden weekly by flow cytometry of peripheral blood.
 - At the end of the study, harvest bone marrow and spleen to determine the percentage of leukemic cells.
 - Monitor survival in a separate cohort of animals.



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Figure 3: Experimental workflow for in vivo treatment.

Conclusion

The induction of ferroptosis through the inhibition of GPX4 represents a compelling therapeutic avenue for leukemia. While direct in vivo data for **ML399** in leukemia mouse models is not yet available, the information gathered from studies on its analogs, ML210 and RSL3, provides a strong foundation for preclinical investigation. The protocols outlined in these application notes offer a detailed framework for researchers to establish robust leukemia mouse models and to formulate and administer GPX4 inhibitors for efficacy studies. The provided quantitative data, although limited, demonstrates the potential of this therapeutic strategy to improve survival outcomes. Further research is warranted to optimize dosing regimens, explore combination therapies, and fully elucidate the therapeutic potential of **ML399** and other GPX4 inhibitors in the treatment of leukemia.

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